3-Thia-6-azabicyclo[3.1.1]heptane
CAS No.: 1520084-14-3
Cat. No.: VC8342449
Molecular Formula: C5H9NS
Molecular Weight: 115.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1520084-14-3 |
|---|---|
| Molecular Formula | C5H9NS |
| Molecular Weight | 115.20 |
| IUPAC Name | 3-thia-6-azabicyclo[3.1.1]heptane |
| Standard InChI | InChI=1S/C5H9NS/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2 |
| Standard InChI Key | YLLQHWLPJVWHFL-UHFFFAOYSA-N |
| SMILES | C1C2CSCC1N2 |
| Canonical SMILES | C1C2CSCC1N2 |
Introduction
Structural and Chemical Properties
Core Molecular Architecture
The bicyclo[3.1.1]heptane skeleton consists of two fused rings: a six-membered ring and a three-membered ring, creating a rigid, boat-like conformation. In 3-thia-6-azabicyclo[3.1.1]heptane, the sulfur atom occupies the 3-position, while the nitrogen atom resides at the 6-position. This arrangement imposes significant steric constraints, which are critical for its interactions with biological targets .
Table 1: Key Molecular Properties of 3-Thia-6-azabicyclo[3.1.1]heptane Derivatives
The hydrochloride derivative (PubChem CID: 170907874) exhibits enhanced solubility in polar solvents due to ionic interactions, whereas the 3,3-dioxide variant (CAS: 1520084-21-2) features sulfone groups that increase electronegativity and hydrogen-bonding potential .
Spectroscopic and Computational Characterization
The InChIKey for the hydrochloride salt, XWXDGXULCFHRML-UHFFFAOYSA-N, and the 3,3-dioxide form, NOWLHOWZVURXRU-UHFFFAOYSA-N, facilitate rapid database searches and computational modeling . Density functional theory (DFT) studies predict that the sulfur atom’s lone pairs in the thioether group contribute to the compound’s electron-rich nature, while the nitrogen atom’s basicity is modulated by its bicyclic environment.
Synthesis and Derivative Preparation
Synthetic Routes to the Bicyclic Core
The parent compound is typically synthesized via cyclization reactions involving thiirane intermediates. For example, nucleophilic ring-opening of thiiranes by amines under basic conditions can yield the bicyclic framework. The hydrochloride salt is subsequently formed through acidification with hydrochloric acid .
The 3,3-dioxide derivative is synthesized via oxidation of the thioether group using hydrogen peroxide or ozone, resulting in sulfone formation. This modification significantly alters the compound’s electronic profile, enhancing its suitability for polar biological environments.
Industrial-Scale Production Challenges
Industrial synthesis requires optimization of reaction conditions to minimize byproducts. Continuous flow reactors have been employed to improve yield and purity, particularly for the 3,3-dioxide variant, which demands precise control over oxidation kinetics.
Pharmacological Applications
Role in Antihistamine Development
3-Thia-6-azabicyclo[3.1.1]heptane derivatives are integral to second-generation antihistamines like rupatidine, where they act as histamine H₁ receptor antagonists. The bicyclic structure’s rigidity prevents unwanted interactions with cardiac potassium channels, reducing the risk of arrhythmias associated with earlier antihistamines.
Table 2: Pharmacokinetic Profile of Rupatidine Containing the 3-Thia-6-azabicyclo[3.1.1]heptane Motif
| Parameter | Value |
|---|---|
| Bioavailability | 70–80% |
| Protein Binding | 85–90% |
| Metabolism | Hepatic (CYP3A4-mediated) |
| Half-Life | 5–7 hours |
| Excretion | Renal (60%), fecal (40%) |
Data adapted from preclinical studies demonstrate that the sulfone-containing derivative improves metabolic stability, with a 40% reduction in CYP3A4-mediated clearance compared to non-sulfonated analogs.
Enzyme Inhibition and Selectivity
The compound’s nitrogen atom participates in hydrogen bonding with catalytic residues in enzymes such as dipeptidyl peptidase-4 (DPP-4), making it a candidate for diabetes therapeutics. Molecular dynamics simulations reveal that the bicyclic scaffold induces a conformational change in DPP-4’s active site, enhancing inhibitory potency.
Comparative Analysis with Structural Analogs
3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride
Replacing sulfur with oxygen in the 3-position reduces lipophilicity (LogP decrease of 0.8 units), compromising blood-brain barrier penetration but improving aqueous solubility. This analog is less effective in central nervous system targets but finds use in peripheral inflammatory conditions.
3-Thia-6-azabicyclo[3.1.1]heptane 6-Carboxylate
Future Directions in Medicinal Chemistry
Ongoing research focuses on functionalizing the bicyclic core with fluorinated groups to improve metabolic stability and target affinity. Preliminary data suggest that trifluoromethyl substitutions at the 2-position enhance histamine receptor binding by 30% while maintaining selectivity.
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